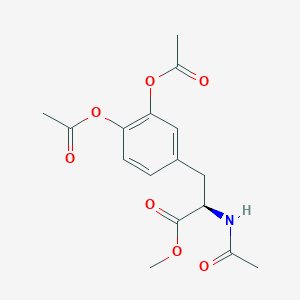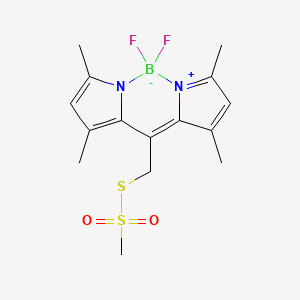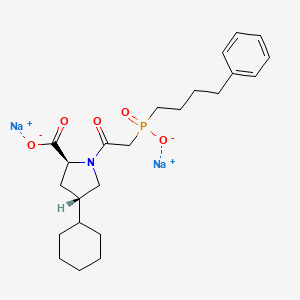
Triacetyl D-DOPA, Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2R)-2-acetamido-3-(3,4-diacetyloxyphenyl)propanoate is a synthetic organic compound with a complex structure It is characterized by the presence of an acetamido group, a diacetyloxyphenyl group, and a propanoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triacetyl D-DOPA, Methyl Ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the phenyl ring are protected using acetic anhydride to form diacetyloxy groups.
Formation of the Acetamido Group: The amino group is acetylated using acetic anhydride to form the acetamido group.
Esterification: The carboxylic acid group is esterified using methanol and a suitable catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
Methyl (2R)-2-acetamido-3-(3,4-diacetyloxyphenyl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester and acetamido groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation: The phenyl ring can be oxidized using strong oxidizing agents to form quinones.
Substitution: The acetamido and diacetyloxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic reagents like sodium azide or thiols.
Major Products
Hydrolysis: Carboxylic acid and amine.
Oxidation: Quinones.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Methyl (2R)-2-acetamido-3-(3,4-diacetyloxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Triacetyl D-DOPA, Methyl Ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The molecular targets and pathways involved can vary, but they often include inhibition of specific enzymes or modulation of signaling pathways.
類似化合物との比較
Similar Compounds
- Methyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate
- Methyl 3-(5-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate
- 3,4-Dimethoxyphenethylamine
Uniqueness
Methyl (2R)-2-acetamido-3-(3,4-diacetyloxyphenyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C₁₆H₁₉NO₇ |
|---|---|
分子量 |
337.32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]](/img/structure/B1150570.png)
![5-Chloro-2-(4,4,4-trideuteriobutyl)-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbaldehyde](/img/structure/B1150573.png)


